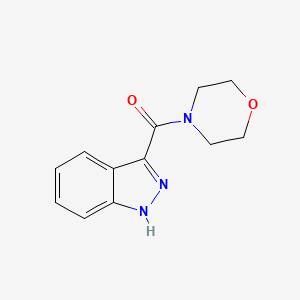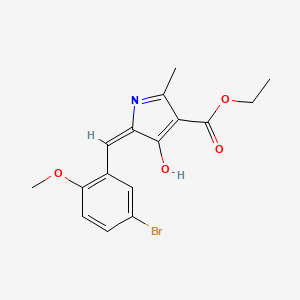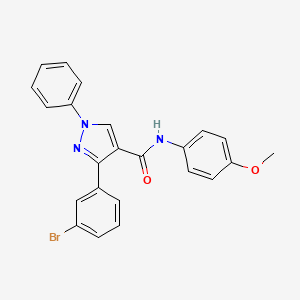
3-(4-morpholinylcarbonyl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-morpholinylcarbonyl)-1H-indazole, also known as GSK690693, is a potent and selective inhibitor of the protein kinase AKT. AKT is a key regulator of many cellular processes, including cell growth, proliferation, and survival. The inhibition of AKT by GSK690693 has been shown to have potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
3-(4-morpholinylcarbonyl)-1H-indazole exerts its anti-cancer effects by inhibiting the activity of AKT, a key signaling molecule that promotes cell survival and growth. AKT is activated by a variety of upstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. By inhibiting AKT, 3-(4-morpholinylcarbonyl)-1H-indazole blocks the downstream signaling pathways that promote cell survival and growth, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-(4-morpholinylcarbonyl)-1H-indazole has been shown to have other biochemical and physiological effects. For example, 3-(4-morpholinylcarbonyl)-1H-indazole has been shown to inhibit the proliferation of T cells and to reduce inflammation in models of autoimmune disease. 3-(4-morpholinylcarbonyl)-1H-indazole has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-morpholinylcarbonyl)-1H-indazole is its high selectivity for AKT, which reduces the risk of off-target effects. Another advantage is its potency, which allows for the use of lower concentrations in experiments. However, one limitation of 3-(4-morpholinylcarbonyl)-1H-indazole is its relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-morpholinylcarbonyl)-1H-indazole. One area of interest is the development of combination therapies that target multiple signaling pathways, including AKT. Another area of interest is the identification of biomarkers that can predict response to 3-(4-morpholinylcarbonyl)-1H-indazole and other AKT inhibitors. Finally, there is interest in the development of more potent and selective AKT inhibitors with longer half-lives and improved pharmacokinetic properties.
Synthesemethoden
The synthesis of 3-(4-morpholinylcarbonyl)-1H-indazole involves several steps, starting with the reaction of 2-bromo-1H-indazole with morpholine to form the corresponding N-morpholino derivative. This intermediate is then reacted with chloroformic acid to form the desired product, 3-(4-morpholinylcarbonyl)-1H-indazole.
Wissenschaftliche Forschungsanwendungen
3-(4-morpholinylcarbonyl)-1H-indazole has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have shown that 3-(4-morpholinylcarbonyl)-1H-indazole inhibits the growth and survival of a wide range of cancer cell lines, including those resistant to conventional chemotherapy. In vivo studies have demonstrated the efficacy of 3-(4-morpholinylcarbonyl)-1H-indazole in reducing tumor growth in mouse models of various cancers, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
1H-indazol-3-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(15-5-7-17-8-6-15)11-9-3-1-2-4-10(9)13-14-11/h1-4H,5-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOXRZRLMRPHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indazol-3-yl(morpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraen-6-yl](4-methoxyphenyl)methanone](/img/structure/B6138754.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide](/img/structure/B6138759.png)
![3-(1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6138765.png)

![9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6138795.png)
![methyl 1-[3-(3-{[(4-fluorobenzyl)amino]methyl}phenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate](/img/structure/B6138798.png)
![3-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6138803.png)

![2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6138814.png)
![N-[2-fluoro-4-(trifluoromethyl)benzyl]-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6138820.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6138847.png)